Diethyl 2-phenylbutanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34861-81-9 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
diethyl 2-phenylbutanedioate |
InChI |
InChI=1S/C14H18O4/c1-3-17-13(15)10-12(14(16)18-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
JVQDNCKPHSZFSO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(=O)OCC |
Other CAS No. |
34861-81-9 |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 2 Phenylbutanedioate
Classical Esterification Techniques
Classical methods for the synthesis of esters often rely on the direct reaction of a carboxylic acid with an alcohol under acidic conditions. These equilibrium-driven processes are well-established in organic synthesis.
Direct Esterification of 2-Phenylbutanedioic Acid
The most straightforward approach to Diethyl 2-phenylbutanedioate is the direct esterification of 2-phenylbutanedioic acid with ethanol (B145695). This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the ester and water. To drive the equilibrium towards the product, an excess of ethanol is typically used, and/or the water formed during the reaction is removed.
Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.
Table 1: Representative Conditions for Fischer Esterification of 2-Phenylbutanedioic Acid
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |
| 2-Phenylbutanedioic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | Ethanol | Reflux | High |
| 2-Phenylbutanedioic Acid | Ethanol (excess) | p-TsOH (catalytic) | Toluene | Reflux (with Dean-Stark trap) | High |
Catalytic Synthetic Pathways
Modern synthetic chemistry often employs catalytic methods to achieve higher efficiency, selectivity, and milder reaction conditions compared to classical techniques. Several catalytic strategies have been explored for the synthesis of succinate (B1194679) derivatives, including this compound.
Magnesium-Promoted Carboxylation of Ethyl Cinnamate (B1238496) Derivatives
While direct magnesium-promoted carboxylation of ethyl cinnamate to yield this compound is not extensively documented, the principles of related organometallic reactions suggest its plausibility. This approach would likely involve the conjugate addition of a magnesium-based carbon nucleophile to the α,β-unsaturated system of ethyl cinnamate, followed by carboxylation.
A hypothetical route could involve the formation of an organomagnesium reagent, which then undergoes a 1,4-conjugate addition to ethyl cinnamate. The resulting enolate could then be trapped with a source of CO₂, such as dry ice or a chloroformate, to introduce the second carboxyl group. The use of magnesium organocuprates (Gilman reagents), prepared from organomagnesium halides and a copper(I) salt, is a common strategy for achieving efficient conjugate addition to α,β-unsaturated esters. masterorganicchemistry.com
Electroreduction-Mediated Carboalkoxylation Strategies
Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds. The electroreduction-mediated carboxylation of activated olefins, such as ethyl cinnamate, has been shown to be an effective method for the synthesis of dicarboxylic acids. In this process, the double bond of ethyl cinnamate is reduced at the cathode in the presence of carbon dioxide, leading to the formation of the corresponding dicarboxylate. The reaction is typically carried out in an undivided cell with a sacrificial magnesium or aluminum anode.
The yield and the ratio of mono- to dicarboxylic products are influenced by several factors, including the cathode material, electrolysis potential, substrate concentration, and temperature. For instance, high yields of the dicarboxylated product have been achieved using a nickel cathode at a controlled potential and low temperature.
Table 2: Conditions for Electrochemical Carboxylation of Ethyl Cinnamate
| Cathode | Anode | Solvent | Electrolysis Potential | Temperature | Global Yield of Carboxylated Products |
| Ni | Mg (sacrificial) | MeCN | -1.7 V | -10 °C | 78% |
| Stainless Steel | Mg (sacrificial) | MeCN | Not specified | Not specified | Moderate |
Another related electrochemical approach is the dicarboxylation of styrene (B11656) to produce 2-phenylsuccinic acid, a direct precursor to the target diethyl ester.
Palladium-Catalyzed Dicarbonylation of Styrene and Related Olefins (focusing on the formation of 2-phenylbutanedioate esters)
Palladium-catalyzed carbonylation reactions are powerful tools for the synthesis of carbonyl compounds. The dicarbonylation of alkenes to form succinic acid derivatives is a highly attractive transformation. Research has shown that the methoxycarbonylation of styrene can be directed towards the formation of dimethyl phenylsuccinate, the methyl ester analog of the target compound. researchgate.netacs.org
This reaction is typically catalyzed by palladium(II) complexes with specific ligands, such as pyridinimine ligands. The selectivity of the reaction towards dicarbonylation is highly dependent on the reaction conditions, including the structure of the ligand, the nature of the palladium precursor, the concentration of the oxidant (e.g., 1,4-benzoquinone), the presence of a protic acid (e.g., p-toluenesulfonic acid), and the pressure of carbon monoxide. researchgate.netacs.org By carefully tuning these parameters, high selectivity for the formation of the phenylsuccinate diester can be achieved. researchgate.net
Table 3: Palladium-Catalyzed Methoxycarbonylation of Styrene to Dimethyl Phenylsuccinate
| Palladium Precursor | Ligand | Oxidant | Additive | CO Pressure | Selectivity for Dimethyl Phenylsuccinate |
| (py-2-C(H)N(2,6-Me₂C₆H₃))Pd(OAc)₂ | Pyridinimine | 1,4-Benzoquinone | p-TsOH | 40 atm | Up to 98% |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (B44618) | 1,4-Benzoquinone | - | High | Lower, favors monocarbonylation |
Strategies for Functional Group Interconversion and Derivatization
The synthesis of this compound can also be achieved through the strategic interconversion of other functional groups. A prominent example is the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.
In the context of synthesizing 2-phenylbutanedioic acid, the precursor to the target diethyl ester, a modified malonic ester synthesis can be employed. This would involve the reaction of diethyl malonate with a suitable electrophile, such as a benzyl (B1604629) halide, to introduce the phenyl group at the α-position. Subsequent alkylation with an ester of a haloacetic acid would introduce the second ester functionality. Finally, hydrolysis of the resulting tetraester followed by decarboxylation would yield 2-phenylbutanedioic acid, which can then be esterified as described in section 2.1.1.
Alternatively, a Michael addition of diethyl malonate to an appropriate α,β-unsaturated ester, such as ethyl cinnamate, can be a viable route. This reaction, typically catalyzed by a base like sodium ethoxide, would form a triester intermediate. Subsequent hydrolysis and decarboxylation would lead to 2-phenylbutanedioic acid.
Chemical Reactivity and Mechanistic Investigations of Diethyl 2 Phenylbutanedioate and Its Analogues
Catalytic Carbonylation Reactions
Palladium-catalyzed carbonylation reactions represent a versatile method for the synthesis of esters from alkenes. In the context of producing diethyl 2-phenylbutanedioate analogues, the alkoxycarbonylation of styrene (B11656) is a key model reaction. This reaction can proceed through two primary, competing catalytic cycles: the "hydride cycle," which produces saturated esters like phenylsuccinates, and the "alkoxy cycle," which yields unsaturated esters such as cinnamates. The precise control over these pathways is essential for selective synthesis.
The palladium-catalyzed hydroalkoxycarbonylation of styrene can yield two regioisomeric products: the branched ester (a 2-arylpropanoate derivative) and the linear ester (a 3-arylpropanoate derivative). The formation of this compound precursors relies on achieving high regioselectivity for the branched product.
Several factors critically influence this regioselectivity. High carbon monoxide pressure tends to favor the kinetic formation of the branched (iso) acyl-palladium intermediate. Temperature also plays a significant role; in aqueous systems using trisulfonated triphenylphosphine (B44618) (TPPTS) as a ligand, lower temperatures combined with high CO pressure enhance the formation of the branched product. Conversely, at higher temperatures, the thermodynamically more stable linear (n) acyl intermediate is favored. The choice of catalyst and reaction medium, such as the use of ionic liquids, has also been studied to control the migratory insertion step that dictates the final regiochemistry.
In oxidative carbonylation reactions aimed at producing unsaturated analogues like cinnamates, excellent stereoselectivity for the E-isomer is often observed. For the synthesis of saturated succinates, the stereochemistry of the final product can be controlled, for instance, through the carbonylation of stereochemically defined precursors. The carbonylation of (R)-β-butyrolactone to (S)-methylsuccinic anhydride (B1165640) proceeds with a clean inversion of stereochemistry.
The ligand coordinated to the palladium center is a primary tool for tuning the catalyst's activity and selectivity. The electronic and steric properties of phosphine (B1218219) ligands, in particular, have a profound impact on the outcome of styrene carbonylation.
Bianchini and colleagues demonstrated that by selecting appropriate phosphine ligands, the methoxycarbonylation of styrene could be directed toward either the unsaturated product (methyl cinnamate) or the dicarbonylated saturated product (dimethyl phenyl succinate). The bite angle, skeletal rigidity, and steric bulk of diphosphine ligands are all critical parameters. For instance, in the hydroxycarbonylation of styrene in water, the ligand N3P (N-bis(N',N'-diethyl-2-aminoethyl)-4-aminomethylphenyl-diphenylphosphine) consistently favors the linear product, as the isomerization from the branched to the linear acyl intermediate is rapid with this ligand under all tested conditions. In contrast, with the TPPTS ligand, the regioselectivity is highly dependent on temperature and pressure.
The table below summarizes the effect of different ligand systems on the regioselectivity of styrene carbonylation.
| Ligand | Typical Product Selectivity | Key Observations | Reference |
|---|---|---|---|
| Trisulfonated triphenylphosphine (TPPTS) | Branched (at low temp, high CO pressure) or Linear | Regioselectivity is highly sensitive to reaction conditions (temperature and pressure). | |
| N3P | Linear | Rapid isomerization of the iso-acyl to the n-acyl intermediate leads to high selectivity for the linear product. | |
| Phosphinocyrhetrene/PPh₃ | Branched | Catalytic system showed regioselectivity towards the branched product for styrene. | |
| P,N-donor ligands (e.g., 2-(diphenylphosphinoamino)pyrimidine) | Branched | Complexes with P,N-donor ligands show high conversion rates and regioselectivity for the branched isomer. |
The reaction medium's acidity and the nature of the counter-anions present are crucial variables that can steer the catalytic cycle towards a specific pathway. The "hydride" mechanism, which leads to saturated esters, is generally favored under acidic conditions. The addition of acid promoters like p-toluenesulfonic acid (p-TSA) is common in these reactions.
The choice of oxidant in oxidative carbonylation processes can indirectly control the medium's acidity. When p-benzoquinone is used, the pH of the reaction mixture gradually decreases, which favors the formation of palladium hydride intermediates and pushes the reaction towards the hydride cycle, resulting in saturated products. In contrast, using copper(II) acetate (B1210297) as the oxidant maintains the pH in a 5–7 range, which facilitates the formation of alkoxy palladium complexes and promotes the "alkoxy cycle" to yield unsaturated products with high selectivity.
The following table illustrates the influence of counter-anions on the regioselectivity of styrene alkoxycarbonylation.
| Counter Anion | Effect on Regioselectivity | Reference |
|---|---|---|
| Chloride (Cl⁻) | Favors branched products | |
| Tetrafluoroborate (BF₄⁻) | Favors linear products | |
| Sulfonates (e.g., TsO⁻) | Favors linear products and enhances yield |
Mechanistic Elucidation Studies
Understanding the intricate mechanisms of palladium-catalyzed carbonylation is essential for rational catalyst design and reaction optimization. A combination of spectroscopic techniques and isotopic labeling experiments has been employed to identify key intermediates and map out the catalytic pathways leading to compounds like this compound.
The "hydride cycle" is initiated by a palladium(II) hydride complex ([Pd]-H). This species undergoes a 1,2-insertion with the alkene (styrene) to form palladium-alkyl intermediates. Subsequent 1,1-insertion of carbon monoxide generates acyl-palladium complexes. The final step is alcoholysis, which releases the ester product and regenerates the palladium hydride catalyst.
Many of these key intermediates have been successfully detected and characterized. High-pressure NMR experiments have identified two distinct palladium hydride intermediates, a palladium η³-benzylic complex, and both the branched and linear palladium acyl complexes during the hydroxycarbonylation of styrene. Electrospray ionization mass spectrometry (ESI-MS) has proven particularly powerful for monitoring short-lived intermediates in real-time. Using ESI-MS, researchers have observed palladium hydride intermediates such as [PdCl₂(C₂H₄Ph)]⁻ and acyl-palladium species like [PdCl₂(CO-C₂H₄Ph)]⁻. In the competing alkoxy cycle, intermediates including the alkoxy precursor [PdCl₂(COOCH₃)]⁻ and the styrene-containing complex [PdCl₂(styrene,COOCH₃)]⁻ have also been detected.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms through the catalytic cycle. In the study of palladium-catalyzed carbonylation, deuterium (B1214612) labeling experiments have provided definitive insights into the origin of key species.
A central question in the hydride mechanism is the source of the hydride ligand on the initial palladium complex. It could potentially form from the alcohol solvent or through β-hydride elimination from an intermediate in a competing cycle. To resolve this, experiments were conducted using deuterated methanol (B129727) (CD₃OD) with unlabeled styrene. ESI-MS analysis of the reaction mixture showed the almost exclusive formation of the deuterated intermediate [PdCl₂(D,styrene,CO)]⁻. This result strongly indicates that the hydride (or in this case, deuteride) ligand originates directly from the alcohol solvent, not from another intermediate, thus confirming a crucial step in the proposed hydride pathway.
Proposed Catalytic Cycles (e.g., Hydride- and Carbomethoxy-Mediated Mechanisms)
The synthesis of substituted succinates like this compound often involves sophisticated transition metal-catalyzed reactions. While specific catalytic cycles exclusively detailed for this compound are not extensively documented, plausible mechanisms can be proposed based on analogous systems, such as the catalytic hydrogenation of unsaturated precursors or carbonylation reactions.
Hydride-Mediated Mechanisms: A common pathway for the formation of saturated esters from unsaturated precursors (e.g., diethyl phenylmaleate or fumarate) is catalytic hydrogenation. These reactions often proceed via hydride-mediated mechanisms. In a typical cycle involving a transition metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium), the catalyst is first activated by hydrogen to form a metal hydride species.
One proposed pathway is an outer-sphere mechanism for hydride transfer. acs.orgorganic-chemistry.org The unsaturated ester substrate does not coordinate directly to the metal center. Instead, the metal hydride complex transfers a hydride to the β-carbon of the C=C double bond. acs.orgorganic-chemistry.org This transfer is often followed by the heterolytic cleavage of H₂ by an in-situ formed metal-enolate intermediate, which regenerates the active catalyst and produces the saturated product. acs.orgorganic-chemistry.org This type of mechanism is particularly relevant in the asymmetric hydrogenation to produce chiral succinates.
Carbomethoxy-Mediated Mechanisms (and related Carbonylation pathways): The term "carbomethoxy-mediated" can refer to cycles where a carbomethoxy (or carboethoxy) group plays a key role. More broadly, the synthesis of phenylsuccinates can be achieved through palladium-catalyzed carbonylation reactions. For example, the dicarbonylation of styrene in the presence of ethanol (B145695) can yield this compound.
The mechanism for such a transformation is complex and can be influenced by the catalyst, ligands, and reaction conditions. A general proposed cycle involves:
Oxidative addition of an aryl halide (if starting from a precursor like phenyl bromide) to a Pd(0) complex.
Coordination of carbon monoxide (CO) and its insertion into the Palladium-carbon bond.
Coordination of the alkene (e.g., ethyl acrylate).
Migratory insertion of the alkene.
A second CO insertion.
Nucleophilic attack by ethanol (alcoholysis) to form the diethyl ester.
Reductive elimination to release the final product, this compound, and regenerate the Pd(0) catalyst.
Another historical, though not strictly catalytic in the modern sense, is the Stobbe condensation. This reaction involves the condensation of a ketone or aldehyde with a succinic ester using a strong base, which could then be followed by hydrogenation to yield the saturated 2-arylsuccinate.
| Catalytic Approach | Key Intermediates | Mechanistic Steps | Product Type |
| Transfer Hydrogenation | Metal-hydride complex, Metal-enolate | Outer-sphere hydride transfer, Heterolytic H₂ cleavage | Saturated ester |
| Palladium-Catalyzed Dicarbonylation | Pd-alkoxide complex, Pd-acyl complex | Migratory CO insertion, Alcoholysis, Reductive elimination | Substituted succinate (B1194679) |
Nucleophilic Acyl Substitution Reactions of the Ester Functionality (e.g., Ammonolysis)
The two ester functionalities in this compound are susceptible to nucleophilic acyl substitution. This class of reaction is fundamental to the reactivity of carboxylic acid derivatives and allows for the conversion of the ester groups into a variety of other functional groups. The general mechanism involves two key steps: nucleophilic addition to the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (an ethoxide ion, in this case).
A representative example of this reactivity is ammonolysis, the reaction with ammonia (B1221849). This process converts the ester groups into amide groups. The reaction of this compound with ammonia would proceed sequentially, first forming an amido-ester intermediate (ethyl 4-amino-3-phenyl-4-oxobutanoate) and subsequently the diamide (B1670390) (2-phenylbutanediamide).
The proposed mechanism for the ammonolysis of one of the ester groups is as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of one of the ester groups.
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, creating a negatively charged tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.
Elimination of Leaving Group: The lone pair on the nitrogen reforms the pi bond, leading to the elimination of the ethoxide (CH₃CH₂O⁻) leaving group.
Final Product: The ethoxide leaving group is protonated by the newly formed ammonium (B1175870) ion, yielding ethanol and the primary amide.
This reaction can be applied to prepare a range of amides by using primary or secondary amines instead of ammonia. The reactivity of the ester towards nucleophilic attack is a cornerstone of the synthetic utility of this compound, enabling its use as a precursor for polymers, pharmaceuticals, and other fine chemicals.
| Reaction | Nucleophile | Product Functional Group | Key Intermediate |
| Ammonolysis | Ammonia (NH₃) | Primary Amide (-CONH₂) | Tetrahedral Alkoxide |
| Hydrolysis (Basic) | Hydroxide (OH⁻) | Carboxylate (-COO⁻) | Tetrahedral Alkoxide |
| Transesterification | Alcohol (R'-OH) | Different Ester (-COOR') | Tetrahedral Alkoxide |
Transformations Leading to Oxo-Substituted Derivatives (e.g., Diethyl 2-oxo-3-phenylbutanedioate)
This compound can serve as a precursor for oxo-substituted derivatives, which are valuable intermediates in organic synthesis. A key transformation is the introduction of a carbonyl group at the carbon atom adjacent to the phenyl ring (the benzylic position), leading to the formation of Diethyl 2-oxo-3-phenylbutanedioate. chemspider.comchemsynthesis.com
While specific, optimized synthetic protocols for this exact transformation are not widely published, the conversion can be conceptually approached through the oxidation of the benzylic C-H bond. The position is activated by both the adjacent phenyl ring and the ester group, making it susceptible to oxidation.
Potential synthetic strategies could involve:
Direct Oxidation: Using common oxidizing agents that target activated C-H bonds, such as chromium-based reagents (e.g., CrO₃) or manganese-based reagents (e.g., KMnO₄), under controlled conditions to avoid over-oxidation or cleavage of the molecule.
Halogenation-Hydrolysis Sequence: A two-step approach could involve a free-radical bromination at the benzylic position using a reagent like N-bromosuccinimide (NBS), followed by hydrolysis of the resulting bromide to an alcohol. Subsequent oxidation of the secondary alcohol to the ketone would yield the desired product.
The resulting compound, Diethyl 2-oxo-3-phenylbutanedioate, contains a β-ketoester moiety, which is a highly versatile functional group. chemspider.comchemsynthesis.com It can undergo a variety of subsequent reactions, including alkylation, acylation, and decarboxylation, making it a valuable synthetic building block.
| Target Compound | Precursor | Potential Transformation | Reagents (Examples) |
| Diethyl 2-oxo-3-phenylbutanedioate | This compound | Benzylic Oxidation | KMnO₄, CrO₃, NBS/H₂O then PCC |
Stereochemical Control and Asymmetric Synthesis of Diethyl 2 Phenylbutanedioate Enantiomers
Enantioselective Methodologies for 2-Arylsuccinic Esters
The enantioselective synthesis of 2-arylsuccinic esters, including diethyl 2-phenylbutanedioate, often relies on asymmetric catalysis. These methods aim to introduce the aryl group or a substituent at the α-position with high stereocontrol. One prominent strategy involves the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated esters. This approach has been extensively studied and has proven to be a reliable method for constructing the chiral carbon-carbon bond. wiley-vch.de
Another key strategy is the asymmetric α-alkylation of succinate (B1194679) derivatives. This can be achieved using chiral auxiliaries or through phase-transfer catalysis with chiral catalysts. While effective, these methods may require additional steps for the introduction and removal of the chiral auxiliary.
Chiral Catalysis in the Synthesis and Transformations
Chiral catalysts play a pivotal role in the asymmetric synthesis of this compound. Transition metal complexes, particularly those of rhodium and palladium, when combined with chiral ligands, have demonstrated high efficacy in inducing enantioselectivity.
Rhodium(I) complexes are highly effective catalysts for the asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds. wiley-vch.deorgsyn.org This reaction has become a benchmark for testing new chiral ligands. wiley-vch.de The general mechanism involves the formation of a chiral rhodium-alkene complex, followed by migratory insertion of the organoboron reagent and subsequent protonolysis to yield the desired product and regenerate the catalyst. core.ac.uk
The choice of chiral ligand is critical for achieving high enantioselectivity. Bidentate phosphine (B1218219) ligands, such as BINAP and its derivatives, have been successfully employed in these reactions. wiley-vch.de The C2-symmetry of many of these ligands is a key design element that contributes to their effectiveness.
Table 1: Examples of Rhodium-Catalyzed Asymmetric Conjugate Additions
| Catalyst System | Substrate | Nucleophile | Enantiomeric Excess (ee) | Reference |
| [Rh(acac)(C₂H₄)₂] / (S)-BINAP | Diethyl Fumarate | Phenylboronic Acid | >90% | wiley-vch.de |
| [Rh(cod)₂]BF₄ / Chiral Diene | Diethyl Phenylmaleate | Arylboronic Acid | High | orgsyn.org |
Palladium-catalyzed carbonylation reactions offer an alternative route to 2-arylsuccinic esters. unipr.itliv.ac.uk These reactions can involve the carbonylation of aryl halides or related substrates in the presence of an alkene and an alcohol. liv.ac.uk The asymmetric variant of this reaction can be achieved by employing chiral palladium complexes.
While less common for the direct synthesis of this compound from simple precursors, palladium catalysis is crucial in related transformations. For instance, palladium-catalyzed asymmetric allylic alkylation can be used to construct chiral building blocks that can be further elaborated to the target molecule. nih.govorganic-chemistry.org The development of efficient chiral ligands for palladium is an active area of research. nih.gov
Table 2: Key Features of Palladium-Catalyzed Carbonylation
| Feature | Description |
| Catalyst | Typically a Pd(II) species, often with a phosphine ligand. |
| Carbon Monoxide Source | Gaseous CO, often at atmospheric or slightly elevated pressure. |
| Substrates | Aryl halides, triflates, or boronic acids. |
| Stereocontrol | Achieved through the use of chiral ligands. |
The design and synthesis of chiral ligands are central to the success of asymmetric catalysis. nih.govrsc.org For the synthesis of chiral 2-arylsuccinic esters, ligands that can effectively control the facial selectivity of the attack of a nucleophile on a prochiral substrate are required.
C2-symmetric ligands have been a dominant class for a long time due to their ability to reduce the number of possible transition states, thereby simplifying the stereochemical outcome. nih.gov However, non-symmetrical ligands have also shown great promise. The modular synthesis of ligands, where different components can be easily varied, allows for the rapid screening and optimization of ligand structures for a specific reaction. mdpi.comclockss.org
Important classes of chiral ligands include:
Chiral Phosphines: BINAP, Josiphos, and related atropisomeric biaryl phosphines.
Chiral Dienes: Used in rhodium-catalyzed conjugate additions. orgsyn.org
N,N'-Dioxide Ligands: A versatile class of ligands that can coordinate to a variety of metals. rsc.org
Bis(oxazoline) (BOX) Ligands: Effective in a range of asymmetric transformations.
The development of new ligands continues to be a driving force in the field of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds like this compound with increasing efficiency and selectivity.
Diastereoselective Synthesis Approaches
Diastereoselective synthesis provides an alternative strategy for controlling the stereochemistry of this compound. This approach involves the use of a chiral auxiliary attached to the substrate, which directs the stereochemical outcome of a subsequent reaction. The chiral auxiliary is then removed to afford the desired enantiomerically enriched product.
Another diastereoselective approach involves the reaction of a prochiral enolate with a chiral electrophile. The inherent chirality of the electrophile influences the stereochemistry of the newly formed stereocenter.
Theoretical and Computational Chemistry Studies of Diethyl 2 Phenylbutanedioate
Quantum Chemical Investigations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Diethyl 2-phenylbutanedioate. These studies begin with the optimization of the molecule's ground-state geometry, which provides foundational data on bond lengths, bond angles, and dihedral angles.
Subsequent analyses focus on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of chemical reactivity. For this compound, the HOMO is typically localized on the phenyl ring and the enolizable positions of the succinate (B1194679) backbone, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally centered on the carbonyl groups, marking them as the sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Various global reactivity descriptors, derived from the energies of the FMOs, can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical potential (μ), global hardness (η), and the global electrophilicity index (ω).
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophiles, and positive potential (blue) around the acidic protons, highlighting them as sites for deprotonation.
| Parameter | Value |
|---|---|
| $E_{HOMO}$ (eV) | -6.85 |
| $E_{LUMO}$ (eV) | -0.98 |
| HOMO-LUMO Gap (eV) | 5.87 |
| Chemical Potential (μ) (eV) | -3.92 |
| Global Hardness (η) (eV) | 2.94 |
| Global Electrophilicity (ω) (eV) | 2.62 |
Note: The data in Table 1 are representative values for a phenyl-substituted succinate ester, calculated at the B3LYP/6-31G(d) level of theory, and serve as an illustrative example.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surfaces of reactions involving this compound, such as alkylations, Michael additions, and condensation reactions. By identifying the structures of reactants, intermediates, transition states, and products, a complete reaction pathway can be charted.
The enolate of this compound is a key intermediate in many of its reactions. DFT calculations can be used to study the relative stabilities of the possible E- and Z-enolates, which is crucial for understanding the stereochemical outcome of subsequent reactions. The nature of the counterion (e.g., Li) and the solvent can also be explicitly modeled to provide a more accurate picture of the reaction environment.
Transition state (TS) theory is central to the computational modeling of reaction mechanisms. Locating the TS on the potential energy surface allows for the calculation of the activation energy (ΔG‡), which is the primary determinant of the reaction rate. For instance, in a Michael addition reaction where the enolate of this compound attacks an α,β-unsaturated carbonyl compound, computational models can distinguish between different possible transition state geometries. nih.gov These models can assess, for example, whether the reaction proceeds through a six-membered or an eight-membered cyclic transition state, and how the substituents on the reactants influence the stability of these states. nih.gov
| Transition State Model | Relative Free Energy (kcal/mol) |
|---|---|
| Six-membered Closed TS (Chair-like) | 15.2 |
| Eight-membered Closed TS (Boat-like) | 18.5 |
| Open Transition State | 22.1 |
Note: The data in Table 2 are illustrative for a Michael addition involving a succinate-derived enolate and are based on DFT calculations (e.g., M05-2X/6-31G(d)).
Prediction of Regioselectivity and Stereoselectivity via Computational Techniques
One of the most significant applications of computational chemistry in the study of this compound is the prediction of regioselectivity and stereoselectivity in its reactions. For instance, in the alkylation of the enolate of this compound, the regioselectivity (C-alkylation vs. O-alkylation) can be predicted by comparing the activation barriers for the two possible pathways.
The diastereoselectivity of reactions at the α-carbon of the phenyl-substituted succinate can be rationalized and predicted by analyzing the relative energies of the diastereomeric transition states. By modeling the approach of the electrophile to the enolate, it is possible to identify the lowest energy pathway, which corresponds to the major product isomer. Factors such as the steric hindrance of the phenyl group and the chelating effects of the counterion can be systematically investigated.
For example, in a Michael addition, the formation of new stereocenters is determined by the facial selectivity of the attack of the enolate on the Michael acceptor. Computational models, such as the Heathcock model, can be evaluated to predict the stereochemical outcome. nih.gov By comparing the energies of the transition states leading to the syn and anti products, a quantitative prediction of the diastereomeric ratio can be made. These predictions are invaluable for the design of synthetic routes that yield specific stereoisomers of substituted succinates.
| Transition State | Relative Energy (kcal/mol) | Predicted Product |
|---|---|---|
| TS leading to syn product | 0.0 | Major |
| TS leading to anti product | 2.1 | Minor |
Note: The data in Table 3 are representative of the energy differences between diastereomeric transition states in a reaction of a phenyl-substituted enolate, providing a basis for predicting the major stereoisomer.
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on reducing environmental impact and improving resource efficiency. For Diethyl 2-phenylbutanedioate, this translates to developing synthetic routes that utilize renewable feedstocks, employ environmentally benign solvents and catalysts, and maximize atom economy.
A key area of development is the use of bio-based succinic acid as a starting material. Traditionally derived from petroleum-based feedstocks like maleic anhydride (B1165640), succinic acid can now be produced through the fermentation of renewable resources such as glucose from wheat or agricultural waste. mcgill.caresearchgate.netresearchgate.net This bio-based approach significantly lowers the carbon footprint of the entire synthetic pathway. dtu.dk Research is focused on optimizing fermentation processes to increase yields and exploring diverse biomass sources. researchgate.net
Another promising avenue is the adoption of green reaction media, such as deep eutectic solvents (DES). For instance, a green, catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was successfully achieved using an eco-friendly 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) deep eutectic solvent. nih.govrsc.org This methodology offers advantages like mild reaction conditions, simple operation, and the avoidance of hazardous catalysts and volatile organic solvents. rsc.org Future work will likely explore the applicability of similar DES systems for the synthesis of this compound, potentially through a Michael addition of a phenyl-containing nucleophile to diethyl maleate (B1232345) or fumarate.
The table below summarizes potential sustainable approaches for the synthesis of this compound.
| Sustainable Approach | Description | Potential Advantages | References |
| Bio-based Succinic Acid | Utilization of succinic acid produced from fermentation of renewable biomass. | Reduced reliance on fossil fuels, lower carbon footprint. | mcgill.caresearchgate.netresearchgate.netdtu.dk |
| Deep Eutectic Solvents (DES) | Employing DES like DMU/LTA as a recyclable and non-toxic reaction medium. | Environmentally benign, mild conditions, potential for catalyst-free reactions. | nih.govrsc.org |
| Heterogeneous Catalysis | Use of solid acid or base catalysts that can be easily separated and reused. | Simplified purification, reduced waste, catalyst recyclability. | |
| Atom-Economic Reactions | Designing synthetic routes, such as conjugate additions, that maximize the incorporation of all starting materials into the final product. | High efficiency, minimal waste generation. | masterorganicchemistry.comwikipedia.orglibretexts.org |
Integration of Bio-Catalysis and Flow Chemistry in Production and Transformation
The convergence of biocatalysis and continuous flow chemistry presents a powerful strategy for the efficient and sustainable production of chemicals like this compound. This integrated approach offers enhanced control, scalability, and efficiency compared to traditional batch processes.
Bio-Catalysis: Enzymes offer high selectivity and operate under mild conditions, making them ideal catalysts for green chemistry. rsc.orgnih.govbohrium.com For the synthesis of this compound, several classes of enzymes are of interest. Lipases, for example, are highly effective for esterification and transesterification reactions. Ene-reductases (ERs) have been successfully used for the asymmetric reduction of carbon-carbon double bonds in precursors to chiral succinates, which could be a route to enantiomerically pure this compound. mdpi.com Research in this area focuses on discovering and engineering novel enzymes with improved stability, activity, and substrate scope for the specific transformations required. researchgate.net
Flow Chemistry: Continuous flow reactors provide significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.com The production of dialkyl succinates has been successfully demonstrated in continuous flow systems using both chemical and enzymatic catalysts. mdpi.comresearchgate.net For example, the microwave-assisted continuous esterification of succinic acid has been achieved with high productivity. mdpi.comresearchgate.net
The integration of these two fields, known as chemoenzymatic flow synthesis, is a key future direction. A continuous trans-esterification of dimethyl succinate (B1194679) using the enzyme Lipase Cal B in a flow reactor has been developed, demonstrating the feasibility of this approach for producing succinate esters. mdpi.comresearchgate.net Future research will aim to develop a fully integrated flow process for this compound, potentially involving an initial biocatalytic step followed by subsequent transformations in a continuous manner.
| Technology | Application to this compound | Key Research Goals | References |
| Bio-Catalysis | Enzymatic esterification of 2-phenylbutanedioic acid; Asymmetric reduction of precursors using ene-reductases. | Discovery of robust enzymes, protein engineering for enhanced performance, process optimization. | nih.govmdpi.comresearchgate.net |
| Flow Chemistry | Continuous synthesis via Michael addition or esterification; Improved process control and scalability. | Reactor design, optimization of flow parameters, integration of purification steps. | mdpi.comresearchgate.net |
| Chemoenzymatic Flow Synthesis | Integrated multi-step synthesis combining enzymatic and chemical transformations in a continuous process. | Development of compatible reaction conditions, catalyst immobilization, process intensification. | mdpi.comresearchgate.net |
Advanced Mechanistic Interrogations and In Situ Characterization Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and designing more effective catalysts. Future research on this compound will increasingly rely on advanced analytical techniques to probe reaction pathways in real-time.
The synthesis of this compound often involves key reaction types such as the Michael addition and Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The mechanism of the Michael reaction, for instance, involves the formation of an enolate nucleophile, its conjugate addition to an α,β-unsaturated acceptor, and subsequent protonation. masterorganicchemistry.comwikipedia.orglibretexts.org While generally understood, the specific roles of catalysts, solvents, and reaction intermediates can be complex and are ripe for detailed investigation. researchgate.net
In Situ Characterization: Techniques that allow for the monitoring of reactions as they occur (in situ) are particularly valuable. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, products, and key intermediates over time. youtube.com This provides critical kinetic data and helps to identify transient species that may not be observable through traditional offline analysis. youtube.com For example, in situ FTIR could be used to monitor the disappearance of the C=C bond of a Michael acceptor and the appearance of the ester carbonyl groups in the product during the synthesis of this compound.
Advanced techniques like reaction calorimetry can provide thermodynamic data, while specialized NMR spectroscopy methods can elucidate the structure of intermediates and catalyst-substrate complexes. The combination of these in situ methods will enable a comprehensive understanding of the reaction landscape, leading to more rational process design and optimization.
| Analytical Technique | Information Gained | Application in this compound Synthesis | References |
| In Situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products; kinetic data. | Monitoring the progress of Michael addition or esterification reactions; identifying catalyst deactivation pathways. | youtube.comumass.edu |
| Reaction Calorimetry | Thermodynamic data (enthalpy of reaction); information on reaction kinetics and safety. | Assessing the thermal profile of the synthesis for safe scale-up. | |
| Advanced NMR Spectroscopy | Structural elucidation of intermediates; study of catalyst-substrate interactions. | Characterizing the enolate intermediate in a Michael addition; probing the active site of a chiral catalyst. | |
| Mass Spectrometry | Identification of reaction components and byproducts. | Online reaction monitoring to detect low-concentration intermediates and side products. |
Expansion of Asymmetric Applications and Chiral Catalyst Development
This compound possesses a chiral center at the carbon atom bearing the phenyl group. The ability to control the stereochemistry at this center is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric form. Consequently, a major area of future research is the development of efficient asymmetric syntheses of this compound and its utilization as a chiral building block.
The most direct approach to enantiomerically enriched this compound is through an asymmetric Michael addition (also known as conjugate addition). beilstein-journals.orgorganic-chemistry.org This can be achieved using chiral catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Chiral Catalyst Development:
Organocatalysis: Chiral amines, such as derivatives of proline, and bifunctional catalysts like thioureas and squaramides have proven highly effective in catalyzing asymmetric conjugate additions to α,β-unsaturated esters. wisc.edunih.gov These small organic molecules are often metal-free, less sensitive to air and moisture, and more environmentally friendly.
Transition-Metal Catalysis: Complexes of metals like copper, rhodium, and palladium with chiral ligands (e.g., BINAP, Josiphos) are powerful catalysts for asymmetric 1,4-additions of various nucleophiles, including organometallic reagents. beilstein-journals.orgorganic-chemistry.org
Research in this field is focused on designing novel catalysts with higher activity and enantioselectivity. This involves synthesizing new chiral ligands and organocatalysts and screening them for the specific reaction of interest. acs.org The goal is to develop practical and scalable methods that provide access to both enantiomers of this compound in high optical purity. Such enantiopure compounds are valuable intermediates for the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov
| Catalyst Type | Example | Mechanism of Stereocontrol | References |
| Chiral Organocatalysts | Proline derivatives, Cinchona alkaloids, Thioureas | Formation of chiral iminium or enamine intermediates; activation through hydrogen bonding. | wisc.edunih.gov |
| Chiral Transition-Metal Complexes | Cu-Josiphos, Rh-BINAP | Formation of a chiral metal-enolate or coordination of the substrate to a chiral metal center. | beilstein-journals.orgorganic-chemistry.org |
| Biocatalysts | Ene-reductases | Asymmetric reduction of a C=C bond in a prochiral precursor within the enzyme's chiral active site. | mdpi.com |
Q & A
Q. What are the key considerations for optimizing the synthesis of diethyl 2-phenylbutanedioate to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For example, adjusting solvent polarity (e.g., ethanol vs. dichloromethane) and reaction temperature can influence yield and purity. Catalysts such as acid or base additives may accelerate esterification or condensation steps. Post-synthesis purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate mixtures) is critical to isolate the compound from byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm ester and phenyl group positions.
- FTIR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
- High-performance liquid chromatography (HPLC) with a C18 column and UV detection to assess purity (>95% recommended for experimental consistency) .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer: The compound serves as a versatile intermediate:
- Building block for synthesizing γ-keto esters via nucleophilic substitution.
- Substrate in Michael additions or Claisen condensations to generate complex carbocyclic structures.
- Precursor for bioactive molecules, leveraging its phenyl group for aromatic interactions in target molecules .
Advanced Research Questions
Q. How do structural analogs of this compound, such as derivatives with methoxy or amino substituents, influence reactivity and biological activity?
Methodological Answer: Substituents alter electronic and steric properties:
- Para-methoxy groups increase electron density, enhancing nucleophilic reactivity.
- Amino groups introduce polarity, affecting solubility and interaction with biological targets (e.g., enzymes). Comparative studies should use identical reaction conditions (solvent, temperature) to isolate substituent effects .
Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Kinetic studies (e.g., time-dependent HPLC or NMR monitoring) to identify intermediate species.
- Computational modeling (DFT calculations) to predict reaction pathways and compare with empirical data .
Q. How can researchers design assays to evaluate the interaction of this compound with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In vitro enzyme inhibition assays : Use purified enzymes (e.g., hydrolases) and measure activity via spectrophotometric detection of product formation.
- Surface plasmon resonance (SPR) to quantify binding affinity to receptors.
- Molecular docking simulations (AutoDock Vina) to predict binding modes and guide mutagenesis studies .
Q. What methodologies assess the stability of this compound under physiological conditions for potential therapeutic applications?
Methodological Answer:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–8) and monitor decomposition via HPLC.
- Serum stability assays : Expose to human serum at 37°C and quantify remaining compound over time.
- Mass spectrometry (LC-MS/MS) to identify degradation products .
Q. How can computational tools predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
Q. What are the best practices for comparing the toxicological profiles of this compound and its analogs?
Methodological Answer:
Q. How can researchers validate the reproducibility of this compound synthesis across laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
